molecular formula C24H29ClO8 B14907720 (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((R)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((R)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14907720
M. Wt: 480.9 g/mol
InChI Key: XNUCZESTEWVCFX-ZHGAWXMQSA-N
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Description

The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement The synthetic route typically starts with the preparation of the tetrahydrofuran-3-yl moiety, followed by its attachment to the phenyl ring through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chloro group would produce a dechlorinated compound.

Scientific Research Applications

The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases like diabetes and cancer.

    Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function, and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dapagliflozin: A sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

    Empagliflozin: Another SGLT2 inhibitor with similar therapeutic applications.

    Canagliflozin: Also an SGLT2 inhibitor, used for managing blood sugar levels in diabetic patients.

Uniqueness

What sets (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from these similar compounds is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H29ClO8

Molecular Weight

480.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[methoxy-[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H29ClO8/c1-30-23(13-2-5-15(6-3-13)32-16-8-9-31-12-16)17-10-14(4-7-18(17)25)24-22(29)21(28)20(27)19(11-26)33-24/h2-7,10,16,19-24,26-29H,8-9,11-12H2,1H3/t16-,19-,20-,21+,22-,23?,24+/m1/s1

InChI Key

XNUCZESTEWVCFX-ZHGAWXMQSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O[C@@H]2CCOC2)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

COC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

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